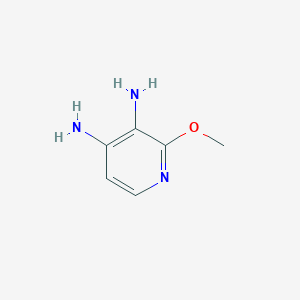

2-Methoxypyridine-3,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The InChI code for 2-Methoxypyridine-3,4-diamine is 1S/C6H9N3O/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,8H2,1H3,(H2,7,9) . The compound has a linear formula of C6H9N3O .Physical And Chemical Properties Analysis

2-Methoxypyridine-3,4-diamine is a colorless to yellow solid. It is stored in a dark place, sealed in dry, at 2-8°C .Aplicaciones Científicas De Investigación

Synthesis of Lycopodium Alkaloids

Vishnumaya Bisai and R. Sarpong (2010) demonstrated the utility of methoxypyridine as a masked pyridone in the synthesis of Lycopodium alkaloid lycoposerramine R. This synthesis featured an Eschenmoser Claisen rearrangement as a key step to forge a crucial quaternary carbon center (Bisai & Sarpong, 2010).

DNA Bis-intercalating Agents

Research by G. P. Moloney, D. P. Kelly, and P. Mack (2001) explored the synthesis of acridine-based DNA bis-intercalating agents. Their work included the monocyanoethylation of 4-methoxybenzylamine, demonstrating the compound's potential in the development of targeted therapeutics (Moloney, Kelly, & Mack, 2001).

Stability in Water

The remarkable stability of imino macrocycles derived from methoxypyridine in water was reported by V. Saggiomo and U. Lüning (2008). Their work highlighted the potential of these macrocycles for applications in aqueous environments, where stability is a crucial parameter (Saggiomo & Lüning, 2008).

N-Acetylhexosaminidase Inhibitor

S. Knapp et al. (2005) developed an efficient synthesis of XylNAc-isofagomine, a potent inhibitor of N-acetyl-beta-hexosaminidase, from 4-methoxypyridine. This compound shows promise in the development of treatments for disorders related to enzyme dysfunction (Knapp et al., 2005).

Metal-Catalyzed Diamination Reactions

F. Cardona and A. Goti (2009) reviewed advances in metal-catalyzed 1,2-diamination reactions, noting the significance of the 1,2-diamine motif in pharmaceutical agents and natural products. Their review underscores the potential of methoxypyridine derivatives in facilitating these transformations (Cardona & Goti, 2009).

Safety And Hazards

Propiedades

IUPAC Name |

2-methoxypyridine-3,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,8H2,1H3,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIFNSSQKVRCSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436137 |

Source

|

| Record name | 2-methoxypyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxypyridine-3,4-diamine | |

CAS RN |

33631-04-8 |

Source

|

| Record name | 2-methoxypyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine](/img/structure/B1312504.png)

![4-[(2-methylphenoxy)methyl]benzoic Acid](/img/structure/B1312506.png)

![7-tert-butyl-2-mercapto-3-phenyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1312536.png)

![1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1312539.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/structure/B1312556.png)